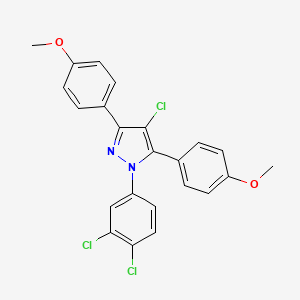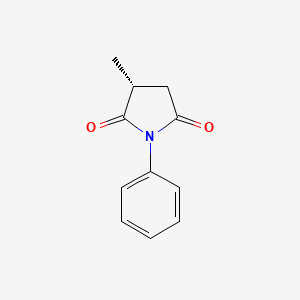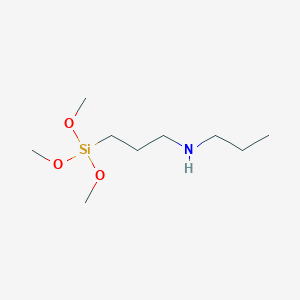
N-Propyl-3-(trimethoxysilyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propyl-3-(trimethoxysilyl)propan-1-amine is an organosilane compound with the molecular formula C₆H₁₇NO₃Si. It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials. This compound is characterized by its ability to form strong bonds with both organic polymers and inorganic surfaces, making it valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Propyl-3-(trimethoxysilyl)propan-1-amine can be synthesized through a series of organic reactions. One common method involves the reaction of 3-chloropropyltrimethoxysilane with ammonia or a primary amine under controlled conditions. The reaction typically proceeds as follows: [ \text{Cl-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_3 + \text{NH}_3 \rightarrow \text{NH}_2\text{-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_3 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-Propyl-3-(trimethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Amination: The amine group can participate in reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, often under mild conditions.
Amination: Requires electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Amination: Results in substituted amines
Wissenschaftliche Forschungsanwendungen
N-Propyl-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, such as in the preparation of composite materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization, aiding in biosensor development.
Medicine: Utilized in drug delivery systems to improve the compatibility and stability of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to improve durability and performance
Wirkmechanismus
The mechanism of action of N-Propyl-3-(trimethoxysilyl)propan-1-amine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The amine group can interact with organic polymers, enhancing adhesion and compatibility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethoxysilyl)propylamine
- 3-(Triethoxysilyl)propylamine
- Bis[3-(trimethoxysilyl)propyl]amine
Uniqueness
N-Propyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of a propyl chain and a trimethoxysilyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent in diverse applications .
Eigenschaften
CAS-Nummer |
89142-68-7 |
|---|---|
Molekularformel |
C9H23NO3Si |
Molekulargewicht |
221.37 g/mol |
IUPAC-Name |
N-propyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si/c1-5-7-10-8-6-9-14(11-2,12-3)13-4/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
ONBPFUKUSJUPES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14150147.png)

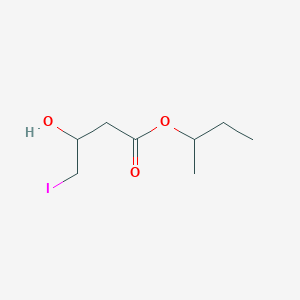
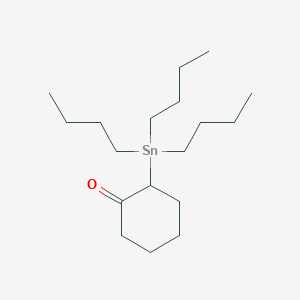
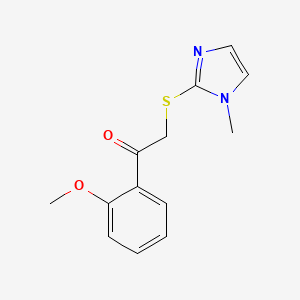
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)
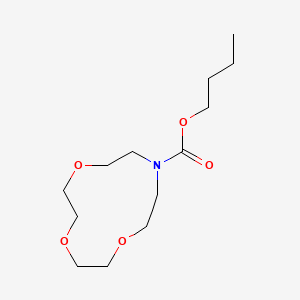
![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)
